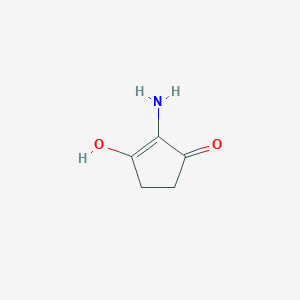
2-Amino-3-hydroxycyclopentenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxycyclopentenone, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of 2-amino-3-hydroxycyclopentenone exhibit promising antitumor properties. For instance, studies have shown that certain analogs can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that the compound could effectively inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it may interact with enzymes involved in the biosynthesis of nucleotides and amino acids, thereby affecting the metabolic processes within cancer cells .
Natural Product Biosynthesis
Role in Biosynthetic Pathways
this compound is also recognized for its role in natural product biosynthesis. It has been identified as an intermediate in the biosynthetic pathways of various natural products, including alkaloids and other bioactive compounds. The enzyme-catalyzed conversion of this compound into more complex structures highlights its importance in the synthesis of biologically relevant molecules .
Synthetic Applications
Building Block for Organic Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with desired biological activities. For example, it can serve as a precursor for synthesizing different heterocycles and pharmaceuticals .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Efficacy
In a study exploring the antitumor efficacy of this compound derivatives, researchers treated various cancer cell lines with synthesized compounds derived from this precursor. Results indicated a significant decrease in cell viability and an increase in apoptosis markers, supporting its potential as an anticancer agent .
Case Study 2: Biosynthetic Role
Another investigation focused on the role of this compound in the biosynthesis of specific alkaloids. The study utilized enzyme assays to demonstrate how this compound is transformed into key intermediates, elucidating its importance in natural product chemistry .
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
2-amino-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H7NO2/c6-5-3(7)1-2-4(5)8/h7H,1-2,6H2 |
Clave InChI |
BNEMVGOLRDWNEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=C1O)N |
Sinónimos |
2-amino-3-hydroxycyclopent-2-enone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















